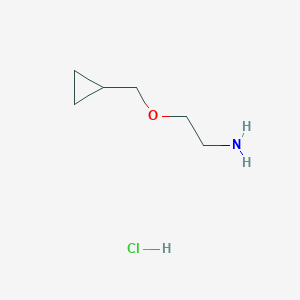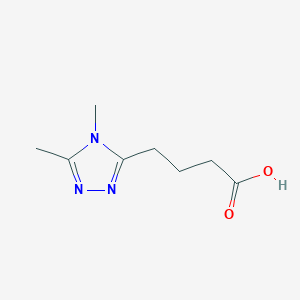
Methyl 2-amino-5-(4-fluorophenyl)pyridine-4-carboxylate
Vue d'ensemble
Description
Methyl 2-amino-5-(4-fluorophenyl)pyridine-4-carboxylate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound belongs to the pyridine family and is known for its diverse properties, including its ability to act as an anti-inflammatory agent, analgesic, and anticonvulsant.
Applications De Recherche Scientifique
Role in Pharmaceutical Compound Development
Methyl 2-amino-5-(4-fluorophenyl)pyridine-4-carboxylate serves as a key intermediate in the synthesis of compounds with potential therapeutic applications. For instance, it's been involved in the production of Aurora kinase inhibitors, which may play a crucial role in cancer treatment by inhibiting the Aurora A kinase, an enzyme implicated in cell division and cancer progression (ロバート ヘンリー,ジェームズ, 2006). Additionally, derivatives of this compound have been investigated for their analgesic properties, potentially offering new pathways for pain management (I. Ukrainets, O. Gorokhova, L. V. Sydorenko, S. Taran, 2015).
Contributions to Molecular Structure Studies
The compound has also facilitated advancements in the study of molecular structures and supramolecular aggregation. Research on polysubstituted pyridines, including derivatives of Methyl 2-amino-5-(4-fluorophenyl)pyridine-4-carboxylate, highlights the importance of intermolecular interactions such as hydrogen bonding and π-π interactions in stabilizing crystal structures (J. Suresh, R. Suresh Kumar, S. Perumal, A. Mostad, S. Natarajan, 2007).
Impact on Organic Synthesis
Moreover, this compound is pivotal in the synthesis of complex organic molecules, underscoring its versatility in organic chemistry. For example, it has been used in the creation of Met kinase inhibitors, which exhibit significant potential in treating various forms of cancer due to their selective inhibition of the Met kinase superfamily, demonstrating the compound's utility in developing targeted cancer therapies (G. M. Schroeder et al., 2009).
Mécanisme D'action
Mode of Action
Similar compounds have been shown to participate in suzuki–miyaura coupling reactions . This reaction involves the formation of carbon-carbon bonds, which could potentially alter the structure and function of target molecules .
Biochemical Pathways
It’s worth noting that compounds with similar structures have been associated with various biological activities, including anticancer, antioxidant, antimicrobial, and anti-inflammatory activities . These activities suggest that Methyl 2-amino-5-(4-fluorophenyl)pyridine-4-carboxylate could potentially interact with multiple biochemical pathways.
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of Methyl 2-amino-5-(4-fluorophenyl)pyridine-4-carboxylate are not well-studied. These properties are crucial for understanding the bioavailability of the compound. Future research should focus on these aspects to provide a comprehensive understanding of the pharmacokinetics of Methyl 2-amino-5-(4-fluorophenyl)pyridine-4-carboxylate .
Result of Action
Similar compounds have shown a range of biological activities, suggesting that methyl 2-amino-5-(4-fluorophenyl)pyridine-4-carboxylate could potentially have diverse effects at the molecular and cellular levels .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially affect the action of this compound
Propriétés
IUPAC Name |
methyl 2-amino-5-(4-fluorophenyl)pyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O2/c1-18-13(17)10-6-12(15)16-7-11(10)8-2-4-9(14)5-3-8/h2-7H,1H3,(H2,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVGJUMPFVRYOMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC=C1C2=CC=C(C=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butyl [2-(5-methyl-1H-indol-3-yl)ethyl]carbamate](/img/structure/B1463477.png)




![2-{3-[(2-Chlorophenyl)methoxy]phenyl}acetic acid](/img/structure/B1463486.png)
![2-(Tert-butoxycarbonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-B]indole-8-carboxylic acid](/img/structure/B1463487.png)


![5,7-dimethyl-1H,2H,4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-2-one](/img/structure/B1463491.png)
![Methyl 4-{[(2-aminoethyl)amino]methyl}benzoate dihydrochloride](/img/structure/B1463492.png)
![5-[(2,4-Difluorophenyl)methyl]-1,3,4-oxadiazol-2-ol](/img/structure/B1463497.png)

![6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepin-3-ylmethanol](/img/structure/B1463499.png)